N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
Based on its structure, it contains:
- A 4-methoxyphenylacetamide moiety (common in kinase inhibitors or anti-inflammatory agents).
- An ether linkage bridging the pyran and acetamide groups.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-11-17-5-3-4-6-21(17)26(16)13-20-12-22(27)23(14-30-20)31-15-24(28)25-18-7-9-19(29-2)10-8-18/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKHNCZVTDFMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, also known by its CAS number 1060179-56-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.465 g/mol. The structural formula includes various functional groups that may contribute to its biological activity, particularly the methoxyphenyl and indoline moieties.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N2O5 |
| Molecular Weight | 420.465 g/mol |
| CAS Number | 1060179-56-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The reaction pathways often include the formation of the pyran ring and subsequent modifications to incorporate the indoline structure.
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the indoline and pyran moieties have been shown to possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
Research has demonstrated that compounds related to this compound exhibit anti-inflammatory effects. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar phenolic structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes, such as myeloperoxidase (MPO). MPO inhibitors are being explored for their therapeutic potential in treating inflammatory diseases . The mechanism typically involves competitive inhibition, where the compound binds to the enzyme's active site, preventing substrate access.
Case Studies and Research Findings
- Study on Antibacterial Activity : A series of synthesized compounds similar to this compound were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition .
- Anti-inflammatory Mechanisms : In a study focusing on inflammatory markers, compounds with similar scaffolds were observed to significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammatory conditions .
- Anticancer Activity : Research involving derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent .
Scientific Research Applications
Research indicates that N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exhibits promising biological activities, particularly in the following areas:
1. Antioxidant Properties:
Preliminary studies suggest that this compound has significant antioxidant capabilities, which may help in mitigating oxidative stress in biological systems. Its ability to inhibit lipid peroxidation has been noted, making it a candidate for further exploration in the prevention of oxidative damage-related diseases .
2. Anticancer Activity:
The compound's structural features may contribute to its potential as an anticancer agent. Initial assays have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .
3. Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes. For instance, studies have reported its activity against lipoxygenase enzymes, which are implicated in the inflammatory response .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The reaction pathways often include the formation of the pyran ring and subsequent modifications to incorporate the indoline structure.
Recent synthetic methodologies have focused on optimizing yields and reducing reaction times through microwave-assisted synthesis techniques . Additionally, derivatives of this compound are being explored for enhanced biological activity and specificity.
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant properties of various compounds, this compound demonstrated notable inhibition of lipid peroxidation compared to standard antioxidants .
Case Study 2: Anticancer Efficacy
A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in significant cell death through apoptosis pathways, highlighting its potential as an anticancer therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key distinctions are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
- Structural Divergence: The target compound’s pyran-4-one core is absent in all evidence-based analogs, which instead feature pyrimidine, thiazolidinone, or triazine scaffolds.
- Functional Groups: The 2-methylindolin-1-ylmethyl group in the target compound is unique; none of the analogs in the evidence include indoline derivatives.
- Biological Data : Only the pyrazole carboxamide derivatives in report antimalarial activity, but their mechanisms are unrelated to the target compound’s hypothetical targets.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer:
- Step 1 : Start with a pyran-4-one scaffold. Introduce the 2-methylindolin-1-ylmethyl group via nucleophilic substitution or reductive amination at the 6-position of the pyran ring .
- Step 2 : Functionalize the 3-hydroxy position of the pyran ring with 2-chloroacetamide derivatives, followed by coupling to the 4-methoxyphenyl group via amidation .
- Optimization : Use computational reaction path searches (e.g., density functional theory) to identify low-energy intermediates and transition states. ICReDD’s hybrid computational-experimental approach reduces trial-and-error by predicting optimal conditions for coupling reactions .
Q. What spectroscopic techniques are critical for structural characterization, and how should conflicting data be resolved?
Methodological Answer:
- Primary Techniques :
- Resolving Conflicts :
Q. How can researchers design experiments to assess the compound’s biological activity in vitro?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyran-based inhibitors in target thiazole-containing enzymes) .
- Assay Design :
- Use fluorescence polarization for binding affinity studies.
- Conduct dose-response curves (e.g., 0.1–100 µM) in cell viability assays (MTT or resazurin) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate solubility in DMSO/PBS mixtures .
Advanced Research Questions
Q. What computational strategies effectively model the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on the pyran-4-one and acetamide moieties for hydrogen bonding with catalytic residues .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Limitations : Address force field inaccuracies for heterocyclic systems by calibrating parameters with quantum mechanical data .
Q. How can researchers address discrepancies in solubility and stability data across experimental conditions?
Methodological Answer:
- Solubility Profiling :
- Stability Studies :
Q. What collaborative approaches integrate chemical engineering principles to scale up synthesis?
Methodological Answer:
- Process Design :
- Data Sharing :
Q. Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
